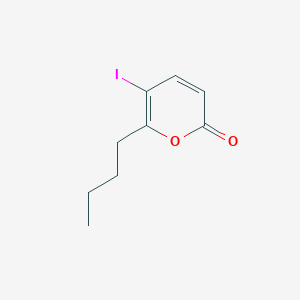
2H-Pyran-2-one, 6-butyl-5-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 6-butyl-5-iodo- is a heterocyclic compound featuring a pyran ring with a butyl group at the 6th position and an iodine atom at the 5th position. This compound is part of the broader class of 2H-pyran-2-ones, which are known for their diverse biological activities and applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 6-butyl-5-iodo- typically involves the oxa-6π-electrocyclization of dienones, a common method for constructing 2H-pyran-2-one derivatives . The reaction conditions often include the use of catalysts such as DABCO and halogenation agents like N-iodosuccinimide (NIS) to introduce the iodine atom at the desired position .
Industrial Production Methods: While specific industrial production methods for 2H-Pyran-2-one, 6-butyl-5-iodo- are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran-2-one, 6-butyl-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyran ring or the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the pyran ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-butyl-5-azido-2H-pyran-2-one.
Scientific Research Applications
2H-Pyran-2-one, 6-butyl-5-iodo- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 6-butyl-5-iodo- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may inhibit acyl-CoA cholesterol acyltransferase, affecting lipid metabolism .
Comparison with Similar Compounds
5,6-Dihydro-2H-pyran-2-one: Known for its biological activities, including anticancer and antimicrobial properties.
6-Pentyl-2H-pyran-2-one: Exhibits antifungal and antibacterial activities.
6-Pentyltetrahydro-2H-pyran-2-one: Used in organic synthesis and as a flavoring agent.
Uniqueness: 2H-Pyran-2-one, 6-butyl-5-iodo- is unique due to the presence of both a butyl group and an iodine atom, which confer distinct chemical reactivity and biological activity compared to its analogs. The iodine atom, in particular, enhances its potential for further functionalization and application in various fields.
Properties
CAS No. |
344340-96-1 |
|---|---|
Molecular Formula |
C9H11IO2 |
Molecular Weight |
278.09 g/mol |
IUPAC Name |
6-butyl-5-iodopyran-2-one |
InChI |
InChI=1S/C9H11IO2/c1-2-3-4-8-7(10)5-6-9(11)12-8/h5-6H,2-4H2,1H3 |
InChI Key |
LNDBHILOHUJDFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC(=O)O1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


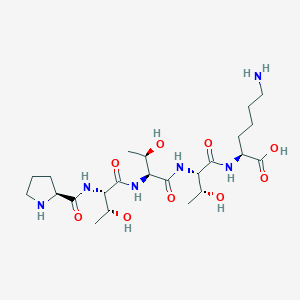

![1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine](/img/structure/B14246225.png)

![5-oxa-2,7,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14246247.png)



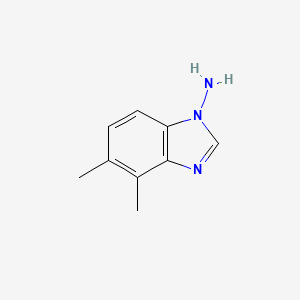
![6-[(2E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-2-en-1-yl]naphthalene-1,3-disulfonic acid](/img/structure/B14246272.png)
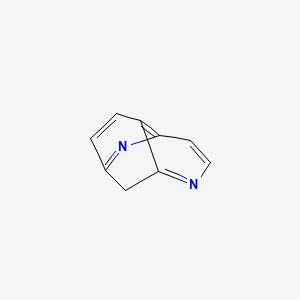
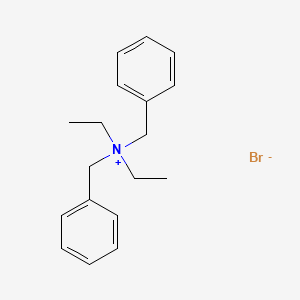
![Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-](/img/structure/B14246304.png)
![3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid](/img/structure/B14246311.png)
